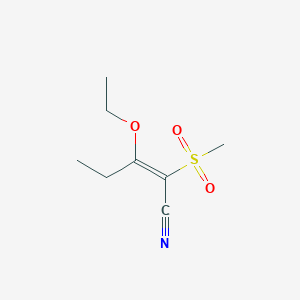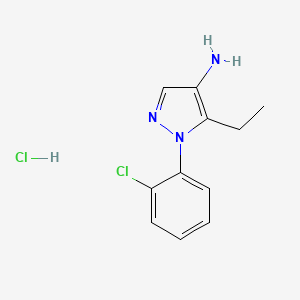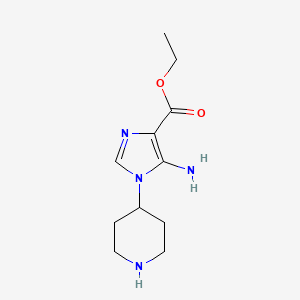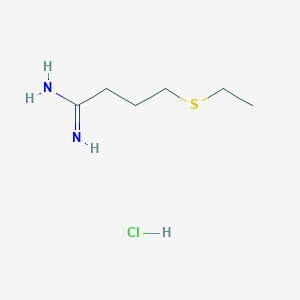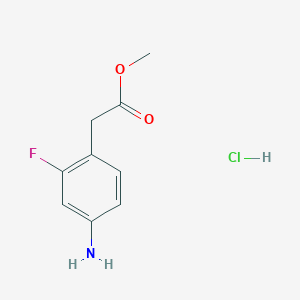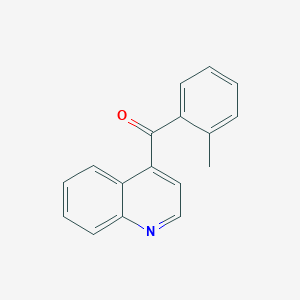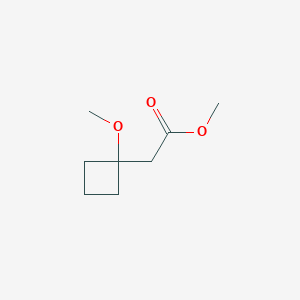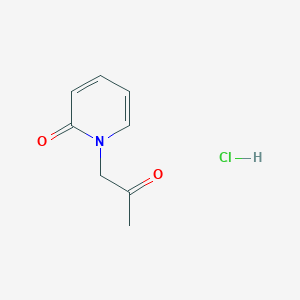![molecular formula C9H17NO B1433565 (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine CAS No. 1808693-34-6](/img/structure/B1433565.png)
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine
Übersicht
Beschreibung
“(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine” is a morpholine derivative. Morpholine is an organic chemical compound having the chemical formula O ( C H 2 CH 2) 2 N H. This heterocycle features both amine and ether functional groups .
Synthesis Analysis
Morpholines, including “(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by a six-membered ring containing both nitrogen and oxygen atoms . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center .Chemical Reactions Analysis
Morpholine and its derivatives can undergo a variety of chemical reactions due to the presence of both amine and ether functional groups . These reactions can be used to synthesize a wide range of compounds with diverse properties .Physical And Chemical Properties Analysis
Morpholine is a colorless, oily, hygroscopic, volatile liquid with a weak, ammonia-like or fish-like odor . It is heavier than air and, as a result, the vapor can travel a significant distance to a source of ignition and "flash back" .Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Interests
Morpholine derivatives, including structures akin to (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine, have garnered interest due to their diverse pharmacological activities. Recent studies highlight the morpholine moiety's presence in various organic compounds designed for a broad spectrum of pharmacological actions. The structural versatility of morpholine and its analogues, such as pyrans, allows for the development of compounds with significant biological activities. This review delves into the pharmacological profiles of morpholine derivatives, underscoring their potential in designing novel therapeutic agents with enhanced efficacy and reduced toxicity (Asif & Imran, 2019).
Applications in Gene Function Studies
Morpholino oligos, another domain where morpholine derivatives show promise, have been utilized in gene function inhibition across various model organisms. These studies demonstrate the applicability of morpholinos in understanding gene functions, offering a rapid and efficient method to dissect the roles of specific genes in developmental biology. The use of morpholinos spans across different species, highlighting their versatility and importance in molecular biology research (Heasman, 2002).
Organic Light-Emitting Diodes (OLEDs) Development
Morpholine derivatives have also found applications in the field of organic optoelectronics, specifically in the development of organic light-emitting diodes (OLEDs). The structural modification and synthesis of BODIPY-based organic semiconductors, incorporating morpholine rings, have led to advancements in OLED technology. These materials demonstrate potential as 'metal-free' infrared emitters, contributing to the evolution of OLEDs towards more efficient and versatile lighting solutions (Squeo & Pasini, 2020).
Antitumor Activity of Anthracyclines
Research into anthracyclines, a class of antitumor drugs, has shown that modifications incorporating the morpholine group can significantly enhance their activity against multidrug-resistant (MDR) tumors. This indicates the critical role of morpholine derivatives in developing antitumor agents with improved efficacy and reduced cardiotoxicity, offering new avenues for cancer therapy (Suarato, Angelucci, & Geroni, 1999).
Photocatalytic Degradation of Pollutants
Morpholine derivatives participate in the photocatalytic degradation of pollutants, showcasing their environmental applications. Studies have explored the degradation pathways and by-products of various pollutants, including morpholine, underlining the complexity and efficiency of photocatalytic processes for water treatment. This highlights the potential of morpholine derivatives in contributing to environmental protection and sustainability (Pichat, 1997).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4aR,7aR)-2,2-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2)6-10-7-4-3-5-8(7)11-9/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSVZNCFIVZFLE-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2CCCC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@@H]2CCC[C@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1433483.png)
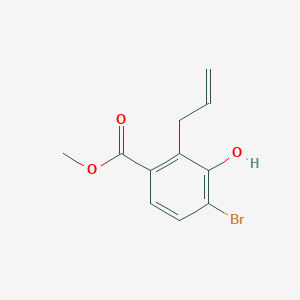
![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)
